4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
Description
4-[(4-Chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazide-hydrazone derivative characterized by a benzohydrazide core substituted with a 4-chlorobenzyloxy group and an (E)-3-nitrobenzylidene moiety. This compound is synthesized via condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 3-nitrobenzaldehyde under acidic conditions, a method analogous to other hydrazide-hydrazones . Its structural rigidity and planar geometry, typical of hydrazones, facilitate π-π stacking and hydrogen bonding, as observed in related crystalline analogs .
Properties
Molecular Formula |
C21H16ClN3O4 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-8-4-15(5-9-18)14-29-20-10-6-17(7-11-20)21(26)24-23-13-16-2-1-3-19(12-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI Key |
JODRESIUOIQHNJ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances reactivity in nucleophilic environments compared to chloro or methoxy analogs .
- Lipophilicity: Chloro and alkylamino substituents improve membrane permeability, critical for anticancer activity .
- Steric Effects : Bulky groups (e.g., benzodioxole) may hinder molecular packing, reducing crystallinity .
Anticancer Activity
- The target compound’s nitro group may interact with cellular reductases, generating reactive intermediates that induce DNA damage, a mechanism observed in nitroaromatic drugs .
- Compound 2k (4-(Butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide) showed potent activity against HepG2 cells (IC₅₀ = 8.2 µM), attributed to bromine’s polarizability and hydrophobic interactions .
- Fluorinated analogs (e.g., 147 ) exhibited MIC values of 32 µM against Mycobacterium tuberculosis, highlighting fluorine’s role in enhancing target binding .
Antibacterial Activity
Melting Points and Solubility
Crystallographic Insights
- The target compound’s analog, 4-tert-butyl-N′-[(4-dimethylaminophenyl)methylidene]benzohydrazide, crystallizes in a monoclinic Pbc2 space group with intramolecular hydrogen bonds (N–H···O), stabilizing the E-configuration .
- Similar compounds exhibit π-π stacking distances of 3.4–3.8 Å, crucial for solid-state stability .
Biological Activity
The compound 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H16ClN3O4
- Molecular Weight : 405.82 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a benzohydrazide core with a chlorobenzyl ether and a nitrophenyl substituent, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 3.91 | Inhibition of cell wall synthesis |
| Escherichia coli | 15.62 | Disruption of membrane integrity |
| Bacillus subtilis | 31.25 | Interference with protein synthesis |
These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents, especially in treating resistant strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 70.94 | Induces apoptosis via mitochondrial pathway |
| LN-229 (glioblastoma) | 130.17 | Cell cycle arrest at G2/M phase |
| H1563 (lung adenocarcinoma) | 156.77 | Inhibition of cell proliferation |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.
The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : It has been shown to modulate receptor activity related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial activity of several hydrazones, including this compound. The study found that it exhibited superior activity against MRSA strains compared to conventional antibiotics, suggesting its potential as an alternative treatment option .
Study 2: Anticancer Properties
Another significant investigation focused on the anticancer properties of this compound against various human cancer cell lines. The findings revealed that it triggered apoptosis in HepG2 cells through the activation of caspase pathways, indicating its mechanism of action at the cellular level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
